2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
Description
Properties
CAS No. |
895787-22-1 |
|---|---|
Molecular Formula |
C24H16N4O6 |
Molecular Weight |
456.414 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
InChI Key |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis often begins with the formation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of suitable precursors under controlled temperature and solvent conditions.
Step 2: Subsequent steps involve functional group transformations to introduce the phenyl and nitrophenyl substituents. This might include nitration reactions, which require acidic conditions and careful temperature control to achieve high selectivity and yield.
Step 3: Final acetamide formation is typically conducted through amide bond coupling using activating reagents like carbodiimides or through direct acylation in the presence of a suitable base.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, with optimizations to enhance yield, purity, and overall cost-efficiency. Catalytic processes and continuous flow techniques could be utilized to improve reaction efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring and nitro group facilitate nucleophilic substitution. The 2,4-dioxo groups on the pyrimidine ring act as leaving groups under basic conditions.
Key Findings :
-
The nitro group undergoes selective reduction to an amine without affecting other functional groups.
-
Hydrolysis of the acetamide bond proceeds via acid-catalyzed cleavage, confirmed by LC-MS.
Oxidation and Reduction Reactions
The benzofuran moiety and pyrimidine diketone system participate in redox transformations.
Mechanistic Insights :
-
NaBH₄ selectively reduces the 2,4-diketone to a diol without altering the benzofuran ring.
-
KMnO₄-mediated oxidation cleaves the benzofuran ring, forming a dicarboxylic acid .
Cyclization and Rearrangement
The compound undergoes intramolecular cyclization under thermal or catalytic conditions.
Structural Confirmation :
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs electrophilic attacks to specific positions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Dinitro derivative at meta position | 58% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 h | Sulfonic acid derivative | 47% |
Regioselectivity :
-
Nitration occurs at the para position to the existing nitro group due to steric and electronic effects .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
| Target | Interaction Type | Outcome | Reference |
|---|---|---|---|
| Tyrosine kinase receptors | Competitive inhibition | Blocks ATP-binding site (IC₅₀ = 0.8 μM) | |
| DNA topoisomerase II | Intercalation | Stabilizes cleavage complex |
Structure-Activity Relationship (SAR) :
-
The nitro group enhances binding to hydrophobic pockets in kinases.
-
Acetamide flexibility correlates with intercalation efficiency.
Analytical Characterization
Reactions are monitored using:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, preliminary research shows that it has anti-proliferative effects on multiple cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action appears to involve the inhibition of cell cycle progression and the induction of apoptosis (programmed cell death) .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| WB4631 | HCT-116 | 1.184 ± 0.06 |
| 2a | Breast | 27.030 ± 1.43 |
| 3e | Lung | 3.403 ± 0.18 |
Enzyme Inhibition
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Some derivatives have been rationally designed as DPP-4 inhibitors, which are important in the treatment of type 2 diabetes. The structure-activity relationship studies suggest that modifications to the phenyl groups enhance inhibitory activity against DPP-4 .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's and Parkinson's diseases. Studies suggest that it may protect neurons from oxidative stress and protein misfolding, indicating potential therapeutic roles in neurodegenerative disorders .
Synthetic Applications
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions including annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes. Such synthetic routes can be optimized for large-scale production .
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse-phase HPLC methods for purity assessment and impurity isolation. This method is scalable and suitable for pharmacokinetic studies .
Mechanism of Action
The biological activity of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is primarily due to its interaction with molecular targets such as enzymes or receptors. The specific binding interactions and subsequent molecular pathways activated or inhibited by this compound are subjects of ongoing research. The presence of multiple reactive sites allows it to engage in diverse biochemical mechanisms, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and possible mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
- Molecular Formula : C28H23N3O7
- Molecular Weight : 513.506 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the benzofuro-pyrimidine core.
- Introduction of the nitrophenyl acetamide side chain.
- Purification through recrystallization or chromatography.
Biological Activity
Research indicates that compounds related to this structure exhibit a variety of biological activities, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Studies have shown that derivatives of benzofuro-pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance:
- Inhibition of Tyrosine Kinase Activity : Compounds similar to this one have been reported to inhibit tyrosine kinases that are crucial in cancer cell proliferation and survival .
- Targeting EPH Receptors : Some benzofuro derivatives have demonstrated activity against EPH receptors, which are often overexpressed in cancers .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for specific enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown promise as DHFR inhibitors, which are vital for DNA synthesis in rapidly dividing cells .
- 3CLpro Inhibition for Viral Targets : Molecular docking studies indicate that related compounds may interact effectively with viral proteases like SARS-CoV-2's 3CLpro, suggesting antiviral potential .
Table 1: Summary of Biological Activities
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound:
- Cell Permeability : Studies indicate favorable cell permeability for related compounds.
- Metabolic Stability : Assessments show that these compounds can withstand metabolic degradation effectively.
Q & A
Q. What are the key steps in synthesizing 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Cyclocondensation : Formation of the benzofuropyrimidine core using a phenyl-substituted dihydroxy precursor under reflux in dimethyl sulfoxide (DMSO) at 110–120°C for 6–8 hours .
- Acetamide coupling : Reaction of the intermediate with 3-nitroaniline in acetonitrile using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature for 12 hours .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
Critical factors : Higher temperatures during cyclocondensation improve ring closure but may degrade nitro groups. Solvent polarity (e.g., DMSO vs. acetonitrile) affects reaction kinetics and byproduct formation .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?
- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl at position 3, nitro group on the aniline moiety). Aromatic protons in the benzofuropyrimidine core appear as doublets at δ 7.2–8.1 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 447.0952 for C24H15N4O6) .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹ for dioxo groups) .
Contradiction resolution : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify .
Q. How can solubility challenges in biological assays be methodologically addressed?
- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without denaturing proteins .
- pH adjustment : Protonate/deprotonate the acetamide group (pKa ~3.5) in acidic/basic media to enhance solubility .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays requiring >100 µM concentrations .
Advanced Research Questions
Q. How do substituents on the phenyl and nitrophenyl groups influence structure-activity relationships (SAR) in kinase inhibition?
- Phenyl group (position 3) : Electron-donating groups (e.g., methoxy) reduce steric hindrance, enhancing binding to ATP pockets in kinases (e.g., CDK2).
- 3-Nitrophenyl (acetamide moiety) : The nitro group’s electron-withdrawing effect increases hydrogen-bonding affinity with catalytic lysine residues.
Methodology :- Systematic substitution : Synthesize analogs with halogens, methyl, or methoxy groups .
- Docking studies : Use AutoDock Vina to predict binding poses against kinase X-ray structures (PDB: 1KE5) .
- Bioactivity correlation : Compare IC50 values in kinase inhibition assays (Table 1).
Q. Table 1. SAR for Select Analogs
| Substituent (R1: phenyl; R2: nitrophenyl) | CDK2 IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| -H (parent compound) | 45 ± 3 | 12 ± 2 |
| -OCH3 | 28 ± 2 | 8 ± 1 |
| -Cl | 62 ± 5 | 15 ± 3 |
Key insight : Methoxy substitution improves potency but reduces solubility, requiring formulation optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Assay standardization :
- Use identical kinase isoforms (e.g., CDK2 vs. CDK9) and ATP concentrations (1 mM) .
- Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch analysis : Check purity (>98% by HPLC) and degradation (e.g., nitro group reduction to amine under prolonged light exposure) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., nitro reduction, benzofuran oxidation) .
- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) at position 4 of the phenyl group to block cytochrome P450 access .
- In vitro validation : Incubate derivatives with human liver microsomes (HLMs) and quantify half-life via LC-MS .
Methodological Notes
- Data reproducibility : Detailed reaction logs (temperature, solvent batches) and spectral raw data are critical for cross-lab validation.
For further queries, consult crystallographic databases (CCDC) or kinase inhibition repositories (BindingDB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
